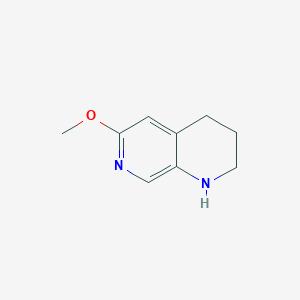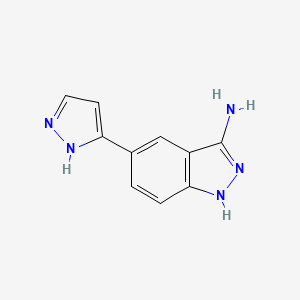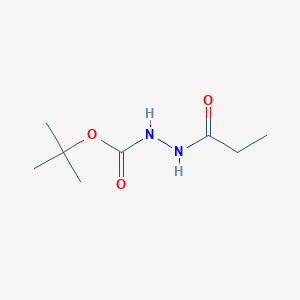
Tert-butyl 2-propionylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-propionylhydrazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-). The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-propionylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with a propionyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-propionylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include azo compounds, alcohol derivatives, and various substituted hydrazinecarboxylates. These products can have different properties and applications depending on their structure .
Aplicaciones Científicas De Investigación
Tert-butyl 2-propionylhydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 2-propionylhydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can influence various biochemical pathways, making it useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-propionylhydrazinecarboxylate.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another hydrazinecarboxylate with similar reactivity.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals
Uniqueness
This compound is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the hydrazine and carbonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
tert-butyl N-(propanoylamino)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-5-6(11)9-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |
Clave InChI |
ZQSOYUYQHRGXAA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
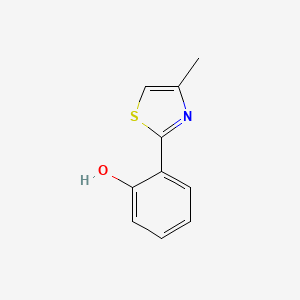
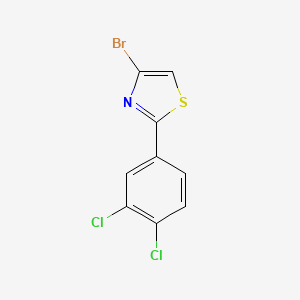

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
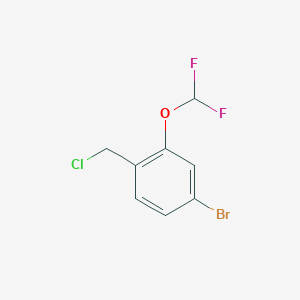
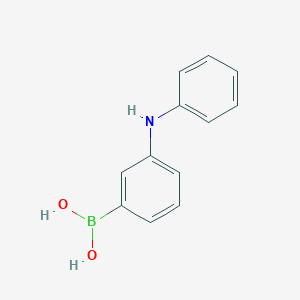
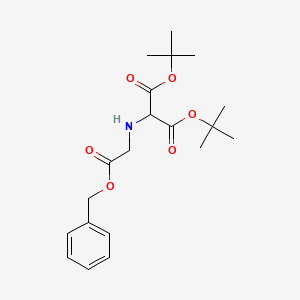
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
